Cas no 1261610-95-0 (2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl)

2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
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- 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl
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- インチ: 1S/C14H7F4NO/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)20-14(16,17)18/h1-7H
- InChIKey: NYDNRNHMCSBCSY-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C#N)=C1C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 367
- XLogP3: 4.5
- トポロジー分子極性表面積: 33
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011011711-1g |
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl |
1261610-95-0 | 97% | 1g |
$1534.70 | 2023-09-03 | |
Alichem | A011011711-250mg |
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl |
1261610-95-0 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A011011711-500mg |
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl |
1261610-95-0 | 97% | 500mg |
$823.15 | 2023-09-03 |
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenylに関する追加情報
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl: A Versatile Fluorinated Biphenyl Derivative with Promising Applications in Pharmaceutical Research
2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl, with the chemical identifier CAS 1261610-95-0, represents a unique class of fluorinated biphenyl compounds that have garnered significant attention in recent years for their potential applications in pharmaceutical and material sciences. This compound features a biphenyl scaffold with multiple functional groups, including a cyano group at the 2-position, a fluorine atom at the 6-position, and a trifluoromethoxy group at the 4' position. The strategic placement of these substituents creates a molecular framework with distinct electronic and steric properties, which are critical for modulating biological activity and physicochemical behavior.
Recent studies have highlighted the importance of fluorinated substituents in enhancing the pharmacokinetic profiles of small molecule drugs. The trifluoromethoxy group in 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for drug development. A 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibit improved brain penetration and prolonged half-life in preclinical models, suggesting potential applications in neurodegenerative disease research.
The cyano group at the 2-position of 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl introduces additional electronic effects that can modulate intermolecular interactions. This feature is particularly relevant in the context of protein-ligand binding, where the cyano group can participate in hydrogen bonding or π-π stacking interactions with target receptors. A 2022 study in Organic & Biomolecular Chemistry reported that the introduction of cyano functionality in biphenyl derivatives significantly enhances their binding affinity for certain kinase targets, highlighting the compound's potential as a lead molecule in kinase inhibitor development.
From a synthetic perspective, the preparation of 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl involves multi-step organic transformations that require precise control of reaction conditions. Recent advancements in asymmetric catalysis and microwave-assisted synthesis have enabled more efficient routes to this compound. A 2023 paper in Green Chemistry described a sustainable methodology for its synthesis using atom-economical reagents, which aligns with the growing emphasis on green chemistry practices in pharmaceutical manufacturing.
The fluorine atom at the 6-position of 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl plays a critical role in fine-tuning the compound's physicochemical properties. Fluorination is known to reduce hydrogen bonding capabilities while maintaining hydrophobicity, which can be advantageous in drug design. A 2024 review in Advanced Drug Delivery Reviews emphasized the importance of fluorine-containing scaffolds in developing orally bioavailable drugs with improved metabolic stability, underscoring the relevance of this compound in pharmaceutical applications.
Emerging research suggests that 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl may have applications beyond traditional pharmaceuticals. In the field of materials science, its unique electronic properties make it a promising candidate for organic semiconductors and optoelectronic devices. A 2023 study in Advanced Materials demonstrated that derivatives of this compound exhibit excellent charge transport properties, which could be leveraged in next-generation flexible electronics and solar cells.
The structural versatility of 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl also makes it an attractive scaffold for combinatorial chemistry approaches. By systematically modifying the functional groups on the biphenyl core, researchers can explore a wide range of chemical space to identify compounds with tailored biological activities. This approach has been successfully applied in the development of antiviral agents, where the ability to modulate interactions with viral proteins is crucial.
Despite its promising properties, the development of 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl as a therapeutic agent requires further investigation into its toxicological profile and mechanism of action. Preclinical studies are currently underway to evaluate its safety and efficacy in various disease models. These studies are critical for understanding how the compound interacts with biological systems and for optimizing its therapeutic potential.
In conclusion, 2-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl represents a fascinating example of how fluorinated biphenyl derivatives can be engineered to achieve specific biological and chemical properties. Its unique structural features, combined with recent advances in synthetic methodologies and medicinal chemistry, position it as a valuable compound for future research in pharmaceutical and materials science. As our understanding of its properties continues to evolve, this compound may open new avenues for drug discovery and technological innovation.
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